molecular formula C15H13N3O3 B2499126 [2-(2H-1,2,3-Benzotriazol-2-yl)-4-methylphenoxy]-acetic acid CAS No. 116628-20-7

[2-(2H-1,2,3-Benzotriazol-2-yl)-4-methylphenoxy]-acetic acid

Cat. No. B2499126
CAS RN: 116628-20-7
M. Wt: 283.287
InChI Key: GXUSNSHJHHHTQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2H-1,2,3-Benzotriazol-2-yl)-4-methylphenoxy]-acetic acid (2-BMPAA) is a synthetic molecule that has been extensively studied for its potential applications in the field of scientific research. It has been found to possess a variety of properties that make it an ideal compound for use in a wide range of laboratory experiments. In

Scientific Research Applications

UV Absorber and Stabilizer in Polymers and Coatings

Anticancer Activity

Synthesis of 2-(2H-1,2,3-Triazol-2-yl) Benzoic Acids

Metabolism and Elimination in Humans

Mechanism of Action

Target of Action

The primary targets of [2-(2H-1,2,3-Benzotriazol-2-yl)-4-methylphenoxy]-acetic acid are polymers and other organic substrates . This compound belongs to the class of phenolic benzotriazoles and is commonly used as a UV filter and an antioxidant for plastics .

Mode of Action

[2-(2H-1,2,3-Benzotriazol-2-yl)-4-methylphenoxy]-acetic acid interacts with its targets by absorbing ultraviolet (UV) light . This absorption of UV light prevents discoloration and prolongs the stability of the product .

Biochemical Pathways

It is known that this compound plays a role in the stabilization of various polymers, including styrene homopolymers and copolymers, acrylic polymers, unsaturated polyesters, polyvinyl chloride, polyolefins, polyurethanes, polyacetals, polyvinyl butyral, elastomers, and adhesives .

Pharmacokinetics

It has been found to be oxidized at its alkyl side chains, leading to the formation of hydroxy and/or oxo function . The renal elimination kinetics were very similar to the kinetics in blood . The urine results revealed a rather low quantitative metabolism and urinary excretion rate . Consequently, biliary excretion as part of the enterohepatic cycle and elimination via feces are assumed to be the preferred pathways instead of renal elimination .

Result of Action

The primary result of the action of [2-(2H-1,2,3-Benzotriazol-2-yl)-4-methylphenoxy]-acetic acid is the protection of polymers and organic pigments from UV radiation . This helps maintain the original appearance and physical integrity of moldings, films, sheets, and fibers during outdoor weathering .

Action Environment

The action of [2-(2H-1,2,3-Benzotriazol-2-yl)-4-methylphenoxy]-acetic acid can be influenced by environmental factors. For instance, its effectiveness as a UV filter can be affected by the intensity of UV radiation in the environment . Additionally, this compound is persistent, bioaccumulative, and toxic (PBT), as well as very persistent and very bioaccumulative (vPvB) . It has been found to be associated with adverse health effects in mammals based on repeated-dose toxicity studies conducted in rats and dogs, with the primary health effect being liver toxicity .

properties

IUPAC Name

2-[2-(benzotriazol-2-yl)-4-methylphenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c1-10-6-7-14(21-9-15(19)20)13(8-10)18-16-11-4-2-3-5-12(11)17-18/h2-8H,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXUSNSHJHHHTQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)O)N2N=C3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(2H-1,2,3-Benzotriazol-2-yl)-4-methylphenoxy]-acetic acid

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